molecular formula C8H4Cl2F3NO B179200 N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide CAS No. 121806-48-2

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B179200
CAS No.: 121806-48-2
M. Wt: 258.02 g/mol
InChI Key: DLTWYCMFNGRBEM-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of dichlorophenyl and trifluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,3-dichloroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,3-dichloroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and purification techniques, such as recrystallization or chromatography, may also be employed to enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form amines or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups, such as nitro or hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Reduction Reactions: Products include amines or other reduced forms of the compound.

    Oxidation Reactions: Products include nitro or hydroxyl derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenol: Shares the dichlorophenyl group but lacks the trifluoroacetamide moiety.

    2,3-Dichlorophenylpiperazine: Contains a piperazine ring instead of the trifluoroacetamide group.

    N-(2,3-Dichlorophenyl)-2-nitrobenzene-sulfonamide: Contains a sulfonamide group instead of the trifluoroacetamide group.

Uniqueness

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both dichlorophenyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with similar compounds.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3-5(6(4)10)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWYCMFNGRBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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